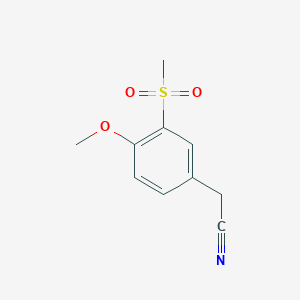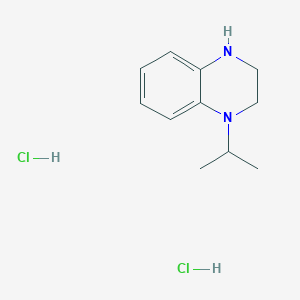
tert-Butyl-(2-(2-((6-Chlorhexyl)oxy)ethoxy)ethyl)carbamate
Übersicht
Beschreibung
“tert-Butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate” is a chemical compound with the molecular formula C15H30ClNO4 . It has an average mass of 323.856 Da and a monoisotopic mass of 323.186340 Da . It is also known by its IUPAC name, 2-Methyl-2-propanyl (2-{2-[(6-chlorohexyl)oxy]ethoxy}ethyl)carbamate .
Synthesis Analysis
The synthesis of this compound involves several steps . Firstly, 2-(2-aminoethoxy)ethanol is reacted with di-tert-butyl dicarbonate (Boc2O) in an ethanol solution to protect the amino group. Then, the resulting tert-butyl (2-(2-hydroxy)ethyl) carbamate is condensed with 1-bromo-6-chlorohexane in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, this compound is deprotected in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate .Molecular Structure Analysis
The molecular structure of this compound includes a carbamate group attached to a tert-butyl group and a 2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl group . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 14 freely rotating bonds .Chemical Reactions Analysis
The synthesis process of this compound involves several chemical reactions, including the protection of an amino group, a condensation reaction, and a deprotection reaction .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 422.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 67.7±3.0 kJ/mol and a flash point of 209.3±25.9 °C . Its index of refraction is 1.458, and it has a molar refractivity of 85.2±0.3 cm3 . It also has a polar surface area of 57 Å2 and a polarizability of 33.8±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Zwischenprodukt in der chemischen Synthese
Diese Verbindung wird als Zwischenprodukt bei der Synthese anderer Chemikalien verwendet . Aufgrund seiner einzigartigen Struktur und Reaktivität ist es ein entscheidender Bestandteil bei der Herstellung verschiedener Verbindungen.
Synthese von HaloTag O2 Tobramycin
Es wird speziell als Zwischenprodukt bei der Synthese von HaloTag O2 Tobramycin verwendet . HaloTag ist ein Protein-Tag, das kovalent an einen spezifischen HaloTag-Liganden gebunden werden kann, der ein kleines Molekül, ein Protein oder sogar ein synthetisches Polymer sein kann. Dies macht es zu einem wertvollen Werkzeug in der Proteinforschung.
Herstellung von 2-(2-((6-Chlorhexyl)oxy)ethoxy)ethanamin
Diese Verbindung wird zur Herstellung von 2-(2-((6-Chlorhexyl)oxy)ethoxy)ethanamin verwendet . Diese Methode stellt 2-(2-((6-Chlorhexyl)oxy)ethoxy)ethanamin mit einer Ausbeute von 11,4 % erfolgreich her, was es zu einem vielversprechenden Zwischenprodukt für die Synthese eines neuen Antibiotikums macht .
Laborchemikalien
Es wird bei der Herstellung von Laborchemikalien verwendet . Diese Chemikalien werden in verschiedenen Laboraufbauten für Experimente, Forschung und Entwicklung eingesetzt.
Wissenschaftliche Forschung und Entwicklung
Diese Verbindung wird in der wissenschaftlichen Forschung und Entwicklung eingesetzt . Es wird in verschiedenen Studienbereichen eingesetzt, darunter Chemie, Biologie und Medizin.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30ClNO4/c1-15(2,3)21-14(18)17-9-11-20-13-12-19-10-7-5-4-6-8-16/h4-13H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXCBXSJBGIUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



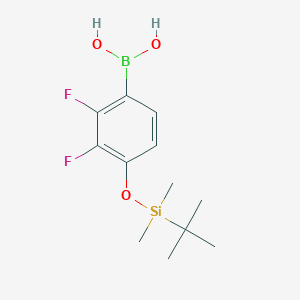
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
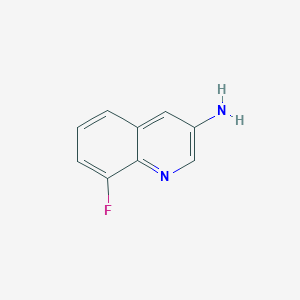
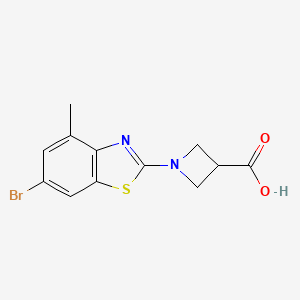
![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)
![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)
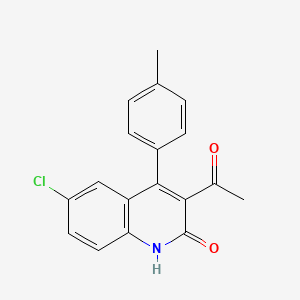

![2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1524860.png)


![1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1524866.png)
